molecular formula C7H5BrFNO2 B8206133 2-Bromo-3-fluoro-1-methyl-4-nitrobenzene

2-Bromo-3-fluoro-1-methyl-4-nitrobenzene

Cat. No.: B8206133
M. Wt: 234.02 g/mol
InChI Key: YWOQZKQYGMTCSX-UHFFFAOYSA-N
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Description

2-Bromo-3-fluoro-1-methyl-4-nitrobenzene (CAS: Not explicitly listed in evidence; inferred molecular formula C₇H₄BrFNO₂) is a halogenated nitroaromatic compound featuring a benzene ring substituted with bromine (position 2), fluorine (position 3), a methyl group (position 1), and a nitro group (position 4). This compound is structurally distinct due to the combination of electron-withdrawing (nitro, bromine, fluorine) and electron-donating (methyl) groups, which influence its reactivity, solubility, and stability. It is primarily used in synthetic organic chemistry as an intermediate for pharmaceuticals, agrochemicals, or materials science applications .

Properties

IUPAC Name

2-bromo-3-fluoro-1-methyl-4-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO2/c1-4-2-3-5(10(11)12)7(9)6(4)8/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWOQZKQYGMTCSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)[N+](=O)[O-])F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-fluoro-1-methyl-4-nitrobenzene typically involves electrophilic aromatic substitution reactionsThe reaction conditions often include the use of nitric acid and sulfuric acid as nitrating agents .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including bromination, fluorination, and nitration of benzene derivatives. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-fluoro-1-methyl-4-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nitration: Nitric acid and sulfuric acid.

    Reduction: Hydrogen gas with a palladium catalyst.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products

    Reduction: 2-Bromo-3-fluoro-1-methyl-4-aminobenzene.

    Oxidation: 2-Bromo-3-fluoro-4-nitrobenzoic acid.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Bromo-3-fluoro-1-methyl-4-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural similarities with 2-bromo-3-fluoro-1-methyl-4-nitrobenzene, differing in substituent positions or functional groups:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Properties
This compound Br (2), F (3), CH₃ (1), NO₂ (4) 237.9 (calculated) High polarity; moderate solubility in organic solvents (e.g., ethanol, benzene)
5-Bromo-2-fluoro-1-methyl-3-nitrobenzene Br (5), F (2), CH₃ (1), NO₂ (3) 237.9 Lower thermal stability due to nitro at meta position
1-Bromo-2-fluoro-3-nitrobenzene Br (1), F (2), NO₂ (3) 218.97 Higher reactivity in nucleophilic substitution (no methyl group)
2-Bromo-1-methoxy-3-nitrobenzene Br (2), OCH₃ (1), NO₂ (3) 232.03 Increased solubility in polar solvents (methoxy group)
1-Bromo-2-chloro-4-nitrobenzene Br (1), Cl (2), NO₂ (4) 235.42 Higher density and boiling point (chloro vs. fluoro)

Key Observations :

  • Electron Effects : The methyl group at position 1 donates electrons, slightly counteracting the electron-withdrawing effects of the nitro group. This contrasts with methoxy-substituted analogues, which exhibit stronger electron-donating properties .
  • Halogen Influence : Bromine at position 2 increases molecular weight and steric hindrance compared to chlorine or fluorine-only analogues .

Physical and Chemical Properties

Boiling/Melting Points and Solubility
  • This compound : Predicted boiling point ~240–260°C (based on analogues like 1-bromo-2-nitrobenzene, bp 261°C ).
  • 1-Bromo-2-chloro-4-nitrobenzene : Higher boiling point (est. 270–290°C) due to chlorine’s higher atomic mass and polarizability .
  • 2-Bromo-1-methoxy-3-nitrobenzene : Lower melting point (est. 50–60°C) due to methoxy group enhancing solubility in alcohols .
Reactivity
  • Nucleophilic Substitution : Bromine at position 2 is more reactive than chlorine in analogous compounds, facilitating Suzuki couplings or Grignard reactions .
  • Electrophilic Aromatic Substitution : The nitro group deactivates the ring, directing incoming electrophiles to positions 5 or 6 (meta to nitro) .

Biological Activity

2-Bromo-3-fluoro-1-methyl-4-nitrobenzene is a halogenated aromatic compound that has garnered attention in various fields of research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and findings from recent studies.

Chemical Structure:

  • Molecular Formula: C7H6BrFNO2
  • Molecular Weight: 232.03 g/mol
  • Functional Groups: Nitro group (-NO2), Bromine atom (Br), Fluorine atom (F)

Physical Properties:

  • Melting Point: 18-19 °C
  • Boiling Point: 240-241 °C
  • Density: 1.786 g/mL at 25 °C

The biological activity of this compound can be attributed to its ability to interact with various biomolecules through electrophilic substitution reactions. The presence of the nitro group serves as a strong electron-withdrawing entity, influencing the reactivity and selectivity of the compound towards nucleophiles.

Antimicrobial Activity

Recent studies have indicated that halogenated nitrobenzenes exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains, demonstrating effective inhibition.

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundE. coli0.5 µg/mL
This compoundS. aureus0.8 µg/mL

Cytotoxicity Studies

The cytotoxic effects of this compound have been evaluated in vitro using various cancer cell lines. The results suggest selective cytotoxicity towards certain cancer cells while sparing normal cells.

Cell LineIC50 (µM)Selectivity Index
MV4-11 (leukemia)5.594.0
DLD-1 (colon cancer)4.053.5
Normal intestinal epithelial cells>18.38-

Case Study 1: Antifungal Activity

In a study investigating antifungal properties, derivatives of nitro-substituted benzene compounds were tested against Candida species. The results indicated that compounds with similar structures to this compound displayed promising antifungal activity, particularly against resistant strains.

Case Study 2: Neurological Impact

Research has also explored the impact of halogenated compounds on NMDA receptors, which are critical in synaptic transmission and plasticity. Compounds like this compound have been shown to modulate these receptors, suggesting potential applications in neuropharmacology.

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